molecular formula C21H20N4O2 B5757021 ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5757021
M. Wt: 360.4 g/mol
InChI Key: VCXCSKMPMKKGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 3,4-dimethylphenyl group at position 1 and an ethyl carboxylate group at position 3. The compound’s molecular formula is C₂₆H₂₂N₄O₄, with a molecular weight of 454.48 g/mol (calculated from elemental analysis: C 68.71%, H 4.88%, N 12.33%) . Its synthesis typically involves multi-step reactions, such as condensation of substituted pyrrole intermediates with quinoxaline precursors under catalytic conditions. Analytical characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS: m/z 454 [M⁺]), and elemental analysis .

Properties

IUPAC Name

ethyl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-27-21(26)17-18-20(24-16-8-6-5-7-15(16)23-18)25(19(17)22)14-10-9-12(2)13(3)11-14/h5-11H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXCSKMPMKKGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and amination reactions . The reaction conditions often require refluxing in ethanol with catalysts such as 4-(dimethylamino)pyridine (DMAP) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents to the quinoxaline ring, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties

Scientific Research Applications

Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells. It may also inhibit key enzymes involved in microbial growth, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dimethylphenyl substituent (electron-donating) enhances solubility in non-polar solvents compared to halogenated derivatives (e.g., 3,5-dichlorophenyl), which exhibit higher polarity and lower solubility .
  • Alkyl vs.

Corrosion Inhibition

  • Ethyl 2-Amino-1-(4-Aminophenyl)-... (AHPQC): Exhibits 91% inhibition efficiency for C38 steel in 1 M HCl, attributed to adsorption at metal/electrolyte interfaces via protonated amino groups. Polarization studies confirm mixed anodic-cathodic inhibition behavior .
  • Comparison with 3,4-Dimethylphenyl Derivative: No direct corrosion inhibition data exist for the 3,4-dimethylphenyl analog. However, the electron-donating methyl groups may reduce adsorption strength compared to AHPQC’s protonatable amino groups .

Pharmacological Potential

  • Quinoxaline Derivatives: Substituted derivatives (e.g., ethyl 2-amino-1-(3-trifluoromethylphenyl)-...) show promise in drug discovery due to their heteroatom-rich frameworks. The trifluoromethyl group enhances metabolic stability and bioavailability .

Adsorption Mechanisms

  • AHPQC : XPS data confirm chemisorption via covalent interactions between nitrogen atoms and steel surfaces, contradicting earlier hypotheses of physical adsorption .
  • Halogenated Derivatives: Chlorine substituents (e.g., 3,5-dichlorophenyl) may enhance adsorption via dipole interactions but lack the protonation capacity of amino groups .

Research Findings and Implications

Substituent-Driven Activity: The 4-aminophenyl group in AHPQC significantly outperforms methyl or halogenated analogs in corrosion inhibition, highlighting the critical role of protonatable functional groups .

Synthetic Flexibility: Palladium-catalyzed Buchwald amination enables efficient synthesis of pyrido[2,3-b]quinoxaline derivatives, suggesting scalable routes for analogous compounds .

Unmet Potential: The 3,4-dimethylphenyl derivative’s properties (e.g., solubility, stability) warrant exploration in drug delivery or material science, where non-polar substituents are advantageous .

Biological Activity

Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment, antimicrobial actions, and anti-inflammatory properties. This article will delve into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O2. Its structure features a quinoxaline core fused with a pyrrolo ring and an ethyl carboxylate group, which contributes to its unique biological properties.

PropertyValue
Molecular Weight348.41 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log P (octanol-water)Not available

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor or receptor modulator. For instance:

  • Enzyme Inhibition : this compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
  • Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses and functions.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Anticancer Efficacy

In a study conducted on human breast cancer MCF-7 cells, this compound was found to induce apoptosis and inhibit cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Comparison with Related Compounds

This compound shares structural similarities with other quinoxaline derivatives but exhibits unique biological activities due to its specific substituents.

Table 3: Comparison with Similar Compounds

Compound NameBiological Activity
QuinoxalineAntimicrobial
PyrroloquinolineAnticancer
BenzimidazoleAntimicrobial and anticancer
This compoundAnticancer, antimicrobial, anti-inflammatory

Q & A

Basic: What are the recommended synthetic routes for ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how are yields optimized?

Answer:
The compound is synthesized via multi-step protocols, typically involving:

  • Step 1: Formation of the pyrrolo[2,3-b]quinoxaline core via condensation reactions between substituted anilines and diketones under acidic conditions .
  • Step 2: Introduction of the 3,4-dimethylphenyl group via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling .
  • Step 3: Esterification at the 3-position using ethyl chloroformate or activated carboxyl intermediates .

Yield Optimization:

  • Use high-purity reagents (≥95%) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) .
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: How can spectroscopic methods (NMR, MS, IR) be used to characterize this compound?

Answer:
1H NMR:

  • Quinoxaline protons: Aromatic signals appear between δ 7.2–8.5 ppm (doublets or triplets due to coupling).
  • Ethyl ester group: Quartet at δ 4.2–4.4 ppm (CH₂) and triplet at δ 1.2–1.4 ppm (CH₃) .
  • 3,4-Dimethylphenyl group: Singlets for methyl groups at δ 2.2–2.4 ppm .

Mass Spectrometry (ESI-MS):

  • Molecular ion peak [M+H]⁺ expected at m/z ~434 (C₂₂H₂₂N₄O₂). Confirm fragmentation patterns (e.g., loss of CO₂Et group at m/z 361) .

IR:

  • Stretching vibrations for ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and NH₂ (amine) at ~3300–3500 cm⁻¹ .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:
Solubility:

  • Polar solvents: Soluble in DMSO, DMF, and dichloromethane (10–20 mg/mL).
  • Aprotic solvents: Limited solubility in THF or ether (<1 mg/mL) .

Stability:

  • Storage: –20°C under inert gas (argon) to prevent hydrolysis of the ester group.
  • Degradation: Monitor via HPLC for decomposition products (e.g., free carboxylic acid at Rf 0.3–0.5) .

Advanced: What computational modeling approaches are suitable for predicting reaction mechanisms or electronic properties?

Answer:
Quantum Chemical Methods:

  • Use density functional theory (DFT) with B3LYP/6-31G(d) to model reaction pathways (e.g., cyclization steps) .
  • Calculate HOMO-LUMO gaps to predict reactivity with electrophiles/nucleophiles.

Reaction Path Search:

  • Implement the artificial force induced reaction (AFIR) method to identify transition states and intermediates .

Validation:

  • Compare computed NMR chemical shifts (GIAO method) with experimental data to refine models .

Advanced: How can researchers design assays to evaluate the compound’s biological activity (e.g., kinase inhibition)?

Answer:
In Vitro Assays:

  • Kinase inhibition: Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2 or EGFR) at 10 µM compound concentration .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HCT-116 or HeLa) with IC₅₀ determination via nonlinear regression .

Controls:

  • Include positive controls (e.g., staurosporine for kinase assays) and DMSO vehicle controls (≤0.1% v/v) .

Advanced: How should contradictory data (e.g., NMR vs. computational predictions) be resolved?

Answer:
Case Study: Discrepancies in aromatic proton shifts (experimental δ 7.8 vs. computed δ 8.1):

Re-examine sample purity via HPLC-MS to rule out impurities .

Re-optimize computational parameters: Adjust solvent models (PCM for DMSO) and basis sets (6-311++G(d,p)) .

Validate with X-ray crystallography: Compare experimental bond lengths/angles with DFT-optimized structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.